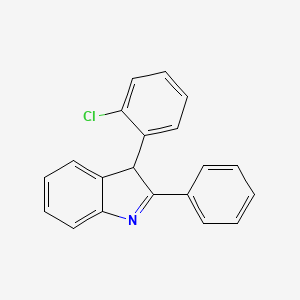

3-(2-Chlorophenyl)-2-phenyl-3H-indole

Description

3-(2-Chlorophenyl)-2-phenyl-3H-indole is a disubstituted indole derivative characterized by a 2-chlorophenyl group at position 3 and a phenyl group at position 2 of the indole core. Its synthesis typically involves a Sonogashira cross-coupling reaction starting from 2-iodoaniline, followed by palladium-catalyzed cyclization to form the indole scaffold. Structural confirmation is achieved via X-ray crystallography and NMR spectroscopy, revealing a planar indole ring with substituents influencing electronic distribution and intermolecular interactions .

Properties

IUPAC Name |

3-(2-chlorophenyl)-2-phenyl-3H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN/c21-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)22-20(19)14-8-2-1-3-9-14/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEGIAKUTFXELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium(III)-Catalyzed Direct C–H Activation

- Procedure:

2-Phenyl-3H-indoles are reacted with aryl diazo compounds or aryl halides in the presence of a Rh(III) catalyst such as RhCp*(MeCN)32 (4 mol%) and acetic acid in methanol solvent at 80 °C under nitrogen atmosphere for 16 hours. - Outcome:

This method enables regioselective C–H activation at the 3-position of the indole, facilitating the coupling with 2-chlorophenyl groups to yield 3-(2-chlorophenyl)-2-phenylindoles with good yields. - Purification:

Products are purified by flash column chromatography using petroleum ether/ethyl acetate gradients. - Reference:

Detailed procedures and yields are reported in rhodium-catalyzed C–H activation studies.

Palladium-Catalyzed Arylation

- Procedure:

N-aryl imines or related precursors are subjected to Pd(OAc)2 catalysis with additives such as tetrabutylammonium bromide in DMSO under oxygen atmosphere at 60 °C for 24 hours. - Outcome:

This method affords 2-aryl indoles which can be further functionalized at the 3-position. - Reference:

This approach is part of versatile indole synthesis methodologies.

Classical Indole Synthesis Followed by Functionalization

Fischer Indole Synthesis Variant

- Procedure:

Phenylhydrazine derivatives react with ketones under acidic conditions (e.g., trichloroacetic acid) at elevated temperatures (~100 °C) for short durations (~5 minutes). - Outcome:

This yields 2-phenylindoles, which can be subsequently arylated at the 3-position using transition metal catalysis or electrophilic substitution. - Reference:

This method is a classical approach for indole core synthesis.

Friedel–Crafts Reaction-Based One-Pot Synthesis

- Procedure:

Novel 3,5-diaryl-substituted hydroxy-pyrrolones undergo Friedel–Crafts reactions in the presence of acid catalysts like p-toluenesulfonic acid (TsOH) in DMSO at 70 °C for 1–2 hours. The reaction mixture is basified and extracted, followed by chromatographic purification. - Outcome:

This one-pot method efficiently constructs polycyclic indole derivatives, potentially adaptable for 3-(2-chlorophenyl)-2-phenylindole synthesis. - Reference:

Recent studies demonstrate this low-cost, one-pot preparation of polynuclear indoles.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Rh(III)-Catalyzed C–H Activation | RhCp*(MeCN)32, HOAc, MeOH, N2 | 16 h | 80 °C | Moderate to High | Direct arylation at C3 position; regioselective |

| Pd-Catalyzed Arylation | Pd(OAc)2, n-Bu4NBr, DMSO, O2 | 24 h | 60 °C | Moderate | Useful for 2-arylindole synthesis |

| Fischer Indole Synthesis | Phenylhydrazine, ketones, TCA | 5 min | 100 °C | High | Classical method for indole core |

| Friedel–Crafts One-Pot Reaction | TsOH, DMSO | 1–2 h | 70 °C | Moderate | Efficient for polynuclear indoles |

Research Findings and Notes

- Selectivity: Transition metal-catalyzed methods provide high regioselectivity for substitution at the 3-position of 2-phenylindoles, crucial for obtaining 3-(2-chlorophenyl)-2-phenyl-3H-indole specifically.

- Catalyst Loadings: Rhodium catalysts are effective at low molar percentages (4–5 mol%), balancing cost and efficiency.

- Solvent Effects: Methanol and DMSO are commonly used solvents, facilitating catalyst activity and substrate solubility.

- Purification: Flash chromatography on silica gel with petroleum ether/ethyl acetate gradients is the standard purification technique.

- Scalability: One-pot Friedel–Crafts approaches offer cost-effective scalability but may require optimization for chlorophenyl substituents.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)-2-phenyl-3H-indole can undergo various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functionalized derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives with potential biological activities .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of indole compounds, including 3-(2-Chlorophenyl)-2-phenyl-3H-indole, exhibit notable anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer types, including colon, lung, breast, and skin cancers. The mechanism often involves modulation of specific signaling pathways and gene expression related to tumor growth and metastasis .

Anticonvulsant Properties

The compound has been identified as having anticonvulsant activity. It acts as a central nervous system depressant, which has been demonstrated in animal studies where it showed significant effects in reducing seizure activity . The LD50 values suggest a relatively high safety margin for therapeutic use.

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. 3-(2-Chlorophenyl)-2-phenyl-3H-indole has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics . The compound's ability to disrupt bacterial cell membranes is a key factor in its antimicrobial action.

Synthesis of Complex Molecules

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including electrophilic substitutions and coupling reactions, which are essential for creating pharmaceuticals and agrochemicals .

Intermediate in Agrochemicals

3-(2-Chlorophenyl)-2-phenyl-3H-indole is utilized as an intermediate in the production of agrochemicals. Its derivatives can enhance the efficacy of pesticides and herbicides by improving their stability and effectiveness against pests .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 3-(2-Chlorophenyl)-2-phenyl-3H-indole is crucial for optimizing its pharmacological properties. Modifications to the indole core or substituents can significantly affect its biological activity. For instance, variations in the halogen substituents (such as chlorine or bromine) have been shown to alter the compound's potency against cancer cells and its interaction with biological targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of HCT-116 colon cancer cells with IC50 values indicating potent activity. |

| Study B | Anticonvulsant Effects | Showed effective seizure control in animal models with minimal side effects at therapeutic doses. |

| Study C | Antimicrobial Properties | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development. |

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-phenyl-3H-indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural Modifications and Electronic Effects

The biological and physicochemical properties of indole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 3-(2-Chlorophenyl)-2-phenyl-3H-indole with Analogues

Physicochemical Properties

- Lipophilicity : Chloro and phenyl substituents in 3-(2-Chlorophenyl)-2-phenyl-3H-indole contribute to high lipophilicity, impacting membrane permeability. Analogues with polar groups (e.g., methoxy in ) exhibit improved aqueous solubility.

- Metabolic Stability : Methyl and fluorine substituents (e.g., in and ) reduce oxidative metabolism, enhancing half-life compared to the parent compound.

Biological Activity

3-(2-Chlorophenyl)-2-phenyl-3H-indole, also known by its CAS number 81568-76-5, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex indole structure with a chlorine substituent on the phenyl ring. Its molecular formula is , and it is classified as an indole derivative. The presence of the chlorine atom is significant for its biological activity, influencing both pharmacokinetic properties and interaction with biological targets.

The biological activity of 3-(2-Chlorophenyl)-2-phenyl-3H-indole can be attributed to several mechanisms:

- Antiproliferative Activity : Studies have shown that indole derivatives exhibit potent antiproliferative effects against various cancer cell lines. The compound's activity is often measured using the GI50 value, which indicates the concentration required to inhibit cell growth by 50%. For instance, related indole compounds have demonstrated GI50 values as low as 44 nM against cancer cell lines, suggesting that 3-(2-Chlorophenyl)-2-phenyl-3H-indole may possess similar potency .

- Cholinesterase Inhibition : Some derivatives in the indole family have shown promising activity as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

- Antioxidant Properties : Indole derivatives have been explored for their antioxidant capabilities. The ability to scavenge free radicals can protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegeneration .

Structure-Activity Relationship (SAR)

The biological activity of 3-(2-Chlorophenyl)-2-phenyl-3H-indole is significantly influenced by its structural components:

- Substituents : The position and type of substituents on the indole ring play a critical role in modulating activity. For example, compounds with chlorine substituents at specific positions have shown enhanced potency compared to their bromine counterparts .

- Indole Core : The indole moiety itself is essential for biological activity; modifications to this core can lead to drastic changes in potency and selectivity against various targets .

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of 3-(2-Chlorophenyl)-2-phenyl-3H-indole:

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chlorophenyl)-2-phenyl-3H-indole, and how do reaction conditions influence yield?

The compound can be synthesized via [4+1] annulation of aminobenzyl phosphonium salts with acrylaldehydes, as demonstrated in recent protocols for structurally similar 2-alkenylindoles. Key parameters include solvent choice (e.g., toluene), temperature control (80–100°C), and catalyst selection (e.g., Cu(OTf)₂). Yield optimization requires careful stoichiometric balancing of precursors and purification via flash column chromatography (PE:EA = 10:1) . Alternative routes involve palladium-catalyzed cross-coupling or acid-mediated cyclization, though these may introduce competing side reactions requiring rigorous monitoring by TLC or HPLC .

Q. Which characterization techniques are critical for confirming the structure of 3-(2-Chlorophenyl)-2-phenyl-3H-indole?

Multimodal analysis is essential:

- X-ray crystallography resolves stereochemical ambiguities, particularly for the indole core and substituent orientation .

- HRMS (ESI) validates molecular weight (e.g., observed m/z 330.1044 for C₂₂H₁₆ClN) .

- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substituent positions . Discrepancies in spectral data should prompt re-evaluation of purity or computational validation (e.g., DFT simulations) .

Q. How can ring puckering and conformational dynamics of the indole core affect experimental outcomes?

The non-planar indole ring adopts puckered conformations influenced by steric interactions between the 2-phenyl and 3-(2-chlorophenyl) groups. Cremer-Pople coordinates (amplitude q, phase angle φ) quantify puckering using crystallographic data, while DFT calculations predict energy barriers for pseudorotation. Such analysis is critical for understanding reactivity in nucleophilic substitution or cycloaddition reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of 3-(2-Chlorophenyl)-2-phenyl-3H-indole?

Density Functional Theory (DFT) calculates global reactivity descriptors:

- Chemical hardness (η) and electrophilicity index (ω) predict susceptibility to electrophilic attack, particularly at the indole N1 position.

- HOMO-LUMO gaps (~4.5 eV for analogous compounds) indicate electronic stability . MD simulations further assess solvation effects and ligand-protein binding kinetics, aiding drug discovery workflows .

Q. What strategies resolve contradictions in biological activity data for halogenated indoles?

Discrepancies in antimicrobial or anticancer assays often arise from:

- Solubility limitations : Use cyclodextrin inclusion complexes to enhance bioavailability .

- Assay interference : Validate results via orthogonal methods (e.g., fluorescence-based vs. colony-counting assays) .

- Structural analogs : Compare activity with 3-(4-fluorophenyl) or 3-(3-chlorophenyl) derivatives to isolate substituent effects .

Q. How do steric and electronic effects of the 2-chlorophenyl group influence catalytic coupling reactions?

The 2-chlorophenyl substituent induces steric hindrance, reducing reactivity in Buchwald-Hartwig amination but enhancing regioselectivity in Suzuki-Miyaura cross-coupling. Electronic effects (σₚ = +0.76 for Cl) polarize the indole π-system, accelerating electrophilic aromatic substitution at C5 or C7 positions. Kinetic studies under varying Pd catalyst loads (0.5–5 mol%) and temperatures (25–80°C) are recommended to map these effects .

Methodological Guidelines

Q. What safety protocols are critical when handling 3-(2-Chlorophenyl)-2-phenyl-3H-indole in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.